molecular formula C20H39N8O10P B14502674 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine CAS No. 63524-89-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine

Cat. No.: B14502674
CAS No.: 63524-89-0
M. Wt: 582.5 g/mol
InChI Key: FPXVJNZNXLFYDQ-PEDHHIEDSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a complex peptide compound with a unique structure that includes multiple amino acids and a phosphono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as HATU or EDCI. The phosphono group is introduced using a phosphonylation reagent under controlled conditions to ensure selective modification.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phosphono groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphono group may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-seryl-L-histidyl-L-seryl-L-leucylglycine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is unique due to its specific sequence of amino acids and the presence of a phosphono group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63524-89-0

Molecular Formula

C20H39N8O10P

Molecular Weight

582.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C20H39N8O10P/c1-9(2)14(18(32)26-11(4)19(33)34)28-17(31)13(8-38-39(35,36)37)27-15(29)10(3)25-16(30)12(21)6-5-7-24-20(22)23/h9-14H,5-8,21H2,1-4H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31)(H,33,34)(H4,22,23,24)(H2,35,36,37)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

FPXVJNZNXLFYDQ-PEDHHIEDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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